molecular formula C19H14N4O4 B11106514 3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline

3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline

Cat. No.: B11106514
M. Wt: 362.3 g/mol
InChI Key: WMNMBGGUVFNGAW-UHFFFAOYSA-N
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Description

3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO₂) attached to an aniline structure. This particular compound is notable for its complex structure, which includes a phenyl group and an imino group, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The process can be summarized as follows:

    Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

    Formation of Imino Group: The nitrated aniline is then reacted with benzaldehyde under acidic or basic conditions to form the imino group.

    Coupling Reaction: The final step involves coupling the imino derivative with another phenyl group under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives or further oxidation to carboxylic acids.

    Reduction: Formation of 3,5-diamino-N-phenyl-2-[(E)-(phenylimino)methyl]aniline.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and imino group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the application and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline is unique due to its specific substitution pattern and the presence of both nitro and imino groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

3,5-dinitro-N-phenyl-2-(phenyliminomethyl)aniline

InChI

InChI=1S/C19H14N4O4/c24-22(25)16-11-18(21-15-9-5-2-6-10-15)17(19(12-16)23(26)27)13-20-14-7-3-1-4-8-14/h1-13,21H

InChI Key

WMNMBGGUVFNGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC=CC=C3

Origin of Product

United States

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